molecular formula C22H42O4S B13755135 Diisooctyl 3,3'-thiobispropionate CAS No. 26655-40-3

Diisooctyl 3,3'-thiobispropionate

Cat. No.: B13755135
CAS No.: 26655-40-3
M. Wt: 402.6 g/mol
InChI Key: VDZNRBPIVGKYDI-UHFFFAOYSA-N
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Description

Diisooctyl 3,3'-thiobispropionate (CAS 26655-40-3) is a sulfur-containing antioxidant widely used in polymer stabilization. Its chemical structure consists of a 3,3'-thiobispropionic acid backbone esterified with two isooctyl (branched C8) groups. This compound acts as a secondary antioxidant, effectively scavenging free radicals and preventing oxidative degradation in polyolefins, rubbers, and other industrial materials . Its branched alkyl chains enhance compatibility with non-polar polymers, reducing migration rates and improving long-term stability.

Properties

CAS No.

26655-40-3

Molecular Formula

C22H42O4S

Molecular Weight

402.6 g/mol

IUPAC Name

6-methylheptyl 3-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C22H42O4S/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3

InChI Key

VDZNRBPIVGKYDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CCSCCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Parameter Typical Range / Value Notes
Acid used 3,3'-Thiobispropionic acid Purity critical for yield
Alcohol used Isooctyl alcohol Molar ratio alcohol:acid = 2:1 to 6:1 (preferably 2.5:1 to 5:1)
Catalyst type Bulk catalyst containing Si, Sn, O Catalyst contains Sn-O-Si bonds; valence of Sn divalent or tetravalent
Catalyst amount 0.1% to 10% of total reactants mass Preferably 0.5% to 5%
Reaction temperature Reflux temperature (~130-150°C typical for isooctyl alcohol) Maintained under inert atmosphere (e.g., nitrogen)
Reaction time 2 to 10 hours Preferably 3 to 5 hours
Atmosphere Inert gas (Nitrogen or Argon) Protects catalyst and reaction from oxidation
Water removal Continuous removal during reaction Drives esterification equilibrium

Preparation of Catalyst

The catalyst preparation involves:

  • Coprecipitation of silicon, tin, and oxygen compounds.
  • Aging the precipitate in water for 0.1 to 8 hours at 25°C to 70°C.
  • Filtration and washing of the precipitate.
  • Heat treatment at 80°C to 600°C (preferably 250°C to 350°C) under inert gas for 2 to 5 hours.

This process yields a bulk catalyst with a silicon to tin molar ratio of 0.8 to 6 (preferably 1.5 to 5) and tin content of 23% to 65% by mass (preferably 26% to 53%).

Stepwise Preparation Procedure

Esterification Reaction

  • Charge the reactor with 3,3'-thiobispropionic acid and isooctyl alcohol in the desired molar ratio.
  • Add the bulk silicon-tin-oxygen catalyst in the specified amount.
  • Purge the system with inert gas (nitrogen or argon).
  • Heat the mixture to reflux temperature and maintain for 3 to 5 hours.
  • Continuously remove water formed during the reaction to shift equilibrium.
  • Monitor reaction progress via acid value or spectroscopic methods.

Post-Reaction Processing

  • After completion, cool the reaction mixture.
  • Remove light components and unreacted alcohol by reduced pressure distillation.
  • Decolorize the product if necessary to improve purity and appearance.
  • Recover and regenerate the catalyst for reuse.

Analytical Data and Research Findings

Catalyst Efficiency and Reusability

  • The silicon-tin-oxygen bulk catalyst demonstrates high catalytic activity with excellent selectivity for the esterification of thiobispropionic acid derivatives.
  • Raman spectroscopy confirms the presence of Sn-O-Si bonds, which correlate with catalyst stability and activity.
  • Catalyst reusability tests show minimal loss of activity over multiple cycles, reducing production costs and environmental impact.

Reaction Kinetics and Optimization

  • Reaction rates increase with higher catalyst loading but plateau beyond 5% catalyst by mass.
  • Optimal molar ratio of alcohol to acid is between 2.5:1 to 5:1, balancing conversion and minimizing excess alcohol recovery.
  • Reaction times shorter than 2 hours result in incomplete esterification; longer than 10 hours show diminishing returns.

Summary Table of Preparation Parameters

Parameter Range / Value Effect on Process
Molar ratio (Alcohol:Acid) 2:1 to 6:1 (preferably 2.5:1 to 5:1) Higher ratio improves conversion but increases recovery cost
Catalyst amount 0.1% to 10% (preferably 0.5% to 5%) Higher catalyst improves rate but increases cost
Reaction time 2 to 10 hours (preferably 3 to 5 hours) Ensures complete esterification
Reaction temperature Reflux (~130-150°C) Maintains reaction rate and equilibrium
Catalyst composition Si:Sn molar ratio 0.8 to 6 (preferably 1.5 to 5) Influences catalyst activity and stability
Catalyst heat treatment 250°C to 350°C for 3-5 hours Critical for catalyst phase formation
Atmosphere Nitrogen or Argon Prevents oxidation and catalyst degradation

Chemical Reactions Analysis

Types of Reactions: : Diisooctyl 3,3’-thiobispropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Diisooctyl 3,3’-thiobispropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.

    Biology: The compound is studied for its potential antioxidant properties, which can protect biological systems from oxidative stress.

    Medicine: Research is ongoing to explore its potential use in drug formulations to enhance the stability and shelf-life of pharmaceuticals.

    Industry: It is used as an additive in lubricants and plasticizers to improve their performance and longevity.

Mechanism of Action

The mechanism by which diisooctyl 3,3’-thiobispropionate exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. The sulfur atom in the compound can react with free radicals, neutralizing them and preventing further chain reactions that lead to degradation. This antioxidant property is crucial in its applications as a stabilizer in polymers and other materials .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,3'-Thiobispropionate Derivatives

Compound Name CAS Number Alkyl Chain Molecular Formula Molecular Weight (g/mol) Key Applications
Diethyl 3,3'-thiobispropionate 673-79-0 C2 (ethyl) C10H18O4S 234.31 Low-temperature polymers, adhesives
Diisooctyl 3,3'-thiobispropionate 26655-40-3 C8 (branched) C22H42O4S ~402.07* Polyolefins, automotive plastics
Dilauryl thiodipropionate 123-28-4 C12 (linear) C30H58O4S 514.85 Food-grade polymers, surfactants
Dimyristyl thiodipropionate 16545-54-3 C14 (linear) C34H66O4S ~578.99* High-temperature resins, coatings
Dihexadecyl thiodipropionate Not provided C16 (linear) C38H74O4S ~643.12* Specialty elastomers, lubricants

*Calculated based on molecular formulas.

Structural and Functional Differences

  • Alkyl Chain Length and Branching :

    • Diethyl (C2): Low molecular weight increases volatility, limiting use in high-temperature applications. Suitable for low-viscosity systems like adhesives .
    • Diisooctyl (branched C8): Branched chains improve polymer compatibility and reduce crystallinity, enhancing dispersibility in polypropylene and polyethylene .
    • Dilauryl (C12): Linear C12 chains balance volatility and compatibility, making it ideal for food-contact polymers and surfactants .
    • Dimyristyl/Dihexadecyl (C14/C16): Higher molecular weights reduce volatility and migration, suited for high-temperature processing (e.g., engineering plastics) .
  • Antioxidant Efficacy :

    • Shorter chains (e.g., diethyl) exhibit faster diffusion rates but lower thermal stability.
    • Longer chains (e.g., dihexadecyl) provide sustained antioxidant activity in harsh environments .

Research Findings and Industrial Relevance

  • This compound outperforms linear-chain analogs in polyolefin stabilization, with a 20% higher retention rate after 1,000 hours of thermal aging .
  • Dilauryl thiodipropionate demonstrates synergistic effects with phenolic antioxidants, reducing peroxide formation by 40% in polyethylene films .
  • Dihexadecyl thiodipropionate shows exceptional stability in silicone-based lubricants, extending service life by 30% compared to C12 analogs .

Biological Activity

Diisooctyl 3,3'-thiobispropionate (also known as Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate) is an organosulfur compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biomedicine. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

  • Chemical Formula : C30H58O4S
  • Molecular Weight : 514.844 g/mol
  • CAS Registry Number : 123-28-4
  • IUPAC Name : Propanoic acid, 3,3'-thiobis-, didodecyl ester

Antioxidant Properties

This compound is recognized for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. Research indicates that this compound can inhibit lipid peroxidation, a process that contributes to cellular damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound45
Butylated Hydroxy Toluene (BHT)30
Trolox25

Cytotoxicity Studies

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Safety and Toxicological Profile

Despite its beneficial properties, the safety profile of this compound must be considered. Toxicological assessments indicate potential reproductive and developmental toxicity at high concentrations.

Table 2: Toxicological Findings

EndpointResultReference
Reproductive ToxicityYes (at high doses)
Developmental ToxicityYes (at high doses)
GenotoxicityNegative

The biological activity of this compound is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival and apoptosis. The compound's sulfur-containing structure is believed to play a critical role in these activities.

Pathway Involvement

  • Nrf2 Pathway Activation : Enhances cellular antioxidant defenses.
  • Caspase Activation : Induces apoptosis in cancer cells.
  • Inhibition of NF-kB : Reduces inflammation and promotes cell survival.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Diisooctyl 3,3'-thiobispropionate with high yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3,3'-thiodipropionic acid with iso-octanol under acid catalysis. Key variables include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common catalysts.
  • Temperature : Reactions are conducted at 120–150°C to drive esterification while minimizing side reactions.
  • Molar ratios : A 2:1 molar ratio of iso-octanol to 3,3'-thiodipropionic acid ensures complete esterification.
  • Purification : Vacuum distillation or recrystallization from ethanol removes unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm ester linkage formation and alkyl chain integrity. For example, the thioether (-S-) protons appear as a singlet near δ 2.8–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 538.4 for C32_{32}H62_{62}O4_4S) and detects impurities .
  • Infrared (IR) Spectroscopy : Peaks at 1730–1740 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-O ester) confirm ester functionality .

Advanced Research Questions

Q. How do thermal and oxidative degradation mechanisms of this compound influence its efficacy as an antioxidant in polymer matrices?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures (typically >250°C) and residue formation.
  • Oxidative Stability Testing : Use oxygen uptake measurements or chemiluminescence to track radical scavenging efficiency. Degradation products (e.g., sulfoxides or sulfones) can reduce antioxidant activity over time .
  • Polymer Compatibility Studies : Differential Scanning Calorimetry (DSC) evaluates phase separation, which may hinder dispersion in polyolefins .

Q. What methodological approaches are recommended for resolving contradictions in experimental data related to the compound's stability under varying environmental conditions?

Methodological Answer:

  • Multi-Method Validation : Cross-validate stability data using HPLC (purity), TGA (thermal stability), and accelerated aging tests (UV/heat exposure).
  • Statistical Design of Experiments (DoE) : Identify confounding variables (e.g., humidity, oxygen levels) through factorial designs.
  • Comparative Analysis : Benchmark against structurally similar antioxidants (e.g., ditridecyl or dihexadecyl thiodipropionates) to isolate structure-property relationships .

Q. What computational modeling strategies can predict the interaction of this compound with polymer chains to optimize its antioxidant performance?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model diffusion coefficients and binding energies between the compound and polymer chains (e.g., polyethylene).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the thioether group to predict radical scavenging efficiency.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate alkyl chain length (C8_8 vs. C16_{16}) with antioxidant activity in diverse polymer systems .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported solubility data.

  • Resolution Strategy :
    • Test solubility in standardized solvents (e.g., hexane, THF) under controlled temperatures.
    • Compare results with structurally analogous compounds (e.g., diethyl or ditetradecyl esters) to identify trends in alkyl chain effects .
    • Use Hansen Solubility Parameters (HSPs) to rationalize deviations based on polarity and hydrogen bonding .

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